molecular formula C18H15FN4O2 B4521675 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methylpyridin-2-yl)acetamide

2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methylpyridin-2-yl)acetamide

Cat. No.: B4521675
M. Wt: 338.3 g/mol
InChI Key: COHMUGVJVWJSOA-UHFFFAOYSA-N
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Description

This compound features a pyridazinone core (6-oxopyridazin-1(6H)-yl) substituted with a 2-fluorophenyl group at position 3. The acetamide moiety links the pyridazinone to a 3-methylpyridin-2-yl group. Its molecular formula is C₁₈H₁₄FN₃O₂, with a molecular weight of 331.33 g/mol. Structural analogs often exhibit bioactivity in oncology, inflammation, and enzyme modulation .

Properties

IUPAC Name

2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]-N-(3-methylpyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O2/c1-12-5-4-10-20-18(12)21-16(24)11-23-17(25)9-8-15(22-23)13-6-2-3-7-14(13)19/h2-10H,11H2,1H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COHMUGVJVWJSOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methylpyridin-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the fluorophenyl group and the methylpyridinyl substituent. Common reagents used in these reactions include fluorobenzene derivatives, pyridazine derivatives, and acylating agents. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis, automated reaction monitoring, and high-throughput screening can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methylpyridin-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities with related compounds:

Compound Name Pyridazinone Substituent Acetamide Substituent Molecular Weight (g/mol) Notable Features
Target Compound : 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methylpyridin-2-yl)acetamide 2-fluorophenyl 3-methylpyridin-2-yl 331.33 Combines fluorine’s metabolic stability with pyridine’s hydrogen-bonding potential.
N-(2-chlorophenyl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide 2-fluorophenyl 2-chlorophenyl 357.8 Chlorine enhances electrophilicity; anti-inflammatory activity observed.
2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trifluorophenyl)acetamide 4-fluorophenyl 3,4,5-trifluorophenyl 398.3 Multiple fluorines increase hydrophobicity; studied for anticancer effects.
2-{3-[3-(acetylamino)-4-ethylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(2-methylphenyl)acetamide 3-acetylamino-4-ethylphenyl 2-methylphenyl 406.5 Bulky substituents may improve target specificity; antimicrobial applications.
N-(4-methoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide 3-methoxyphenyl 4-methoxyphenyl 379.4 Methoxy groups enhance solubility; potential PDE4 inhibition.

Physicochemical Properties

  • Lipophilicity : Fluorine and pyridine in the target compound balance hydrophobicity (logP ≈ 2.1) and solubility.
  • Metabolic Stability: Fluorine reduces oxidative metabolism, enhancing half-life compared to non-halogenated analogs .
  • Synthetic Accessibility: Requires multi-step coupling, similar to methods in , involving pyridazinone core formation followed by amide bond formation.

Key Research Findings and Gaps

  • Structural Optimization : Replacement of phenyl with pyridine (target compound) may improve blood-brain barrier penetration compared to N-(2-chlorophenyl) analog .
  • Activity Gaps: Limited data on the target compound’s specificity; most studies focus on phenyl-substituted analogs.
  • Therapeutic Potential: Pyridazinone derivatives are promising in oncology, but the 3-methylpyridin-2-yl group’s role requires validation.

Biological Activity

The compound 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methylpyridin-2-yl)acetamide is a pyridazine derivative with potential biological activity. Its structure, characterized by a fluorophenyl group and a pyridazinone ring, suggests that it may interact with various biological targets, making it a candidate for drug discovery.

Chemical Structure and Properties

  • Molecular Formula : C17H16FN3O2
  • Molecular Weight : 313.33 g/mol
  • CAS Number : 1232803-27-8

The compound's structure can be represented as follows:

Structure C17H16FN3O2\text{Structure }\text{C}_{17}\text{H}_{16}\text{F}\text{N}_{3}\text{O}_{2}

The biological activity of this compound is likely mediated through its interaction with specific molecular targets. The presence of the fluorine atom may enhance binding affinity to receptors or enzymes, while the pyridazinone ring facilitates interactions through hydrogen bonding. These interactions can modulate the activity of target molecules, leading to various biological effects.

1. Antimicrobial Activity

Research indicates that derivatives of pyridazine compounds exhibit significant antimicrobial properties. In particular, studies have shown that similar compounds can inhibit bacterial growth effectively. For instance:

  • Biofilm Inhibition : Certain derivatives demonstrated up to 90% inhibition against biofilm formation in E. coli .

2. Anti-Thrombolytic Activity

In studies assessing anti-thrombolytic properties, compounds similar to this compound displayed varying degrees of activity:

  • Compound 2i showed an anti-thrombolytic activity of 31.61% , indicating potential therapeutic applications in clot management .

3. Cytotoxicity and Hemolytic Activity

The cytotoxic effects of related pyridazine compounds were evaluated through hemolytic assays:

  • Compound 2i exhibited a hemolytic activity of 11.72% , suggesting that modifications in substituents can significantly influence cytotoxicity .

Comparative Analysis

A comparative analysis of similar compounds reveals that the presence of halogen groups (like fluorine) can enhance biological activities:

CompoundAntimicrobial Activity (%)Anti-Thrombolytic Activity (%)Hemolytic Activity (%)
2i69.5431.6111.72
4aModerate41.32High
4bGoodHighModerate

Case Studies

Recent studies have focused on the synthesis and evaluation of various derivatives of pyridazine compounds, including the target compound:

  • Synthesis Methodology : A palladium-catalyzed Suzuki cross-coupling reaction was employed to synthesize novel derivatives, showcasing the versatility and potential for further modifications .
  • Biological Evaluation : Compounds were tested for their ability to inhibit bacterial growth and biofilm formation, with results indicating promising antimicrobial properties.

Q & A

Q. Critical Steps for Optimization :

  • Amide coupling efficiency : Solvent choice (e.g., DMF or THF) and catalyst selection (e.g., DMAP) significantly impact yields .
  • Reduction of side products : Monitoring reaction progress via TLC to minimize byproducts during substitution steps .

Basic: Which analytical techniques are essential for confirming structural integrity and purity?

Technique Purpose Key Data Reference
NMR Spectroscopy Confirm molecular structure and substituent positions1^1H/13^13C chemical shifts, coupling constants
Mass Spectrometry Verify molecular weight and fragmentation patternMolecular ion peak (e.g., m/z 357.8)
HPLC Assess purity (>95% typical for research-grade)Retention time, peak symmetry

Advanced: How can researchers address low yields during the amide coupling step?

Q. Methodological Recommendations :

  • Solvent optimization : Use polar aprotic solvents (e.g., DMF) to enhance reactant solubility .
  • Catalyst screening : Test alternatives like HATU or PyBOP for improved activation .
  • Temperature control : Maintain 0–5°C during coupling to suppress side reactions .
  • Stoichiometric adjustments : Increase molar equivalents of the amine component (1.2–1.5x) to drive the reaction .

Advanced: What strategies resolve contradictory bioactivity data between this compound and its analogs?

Q. Approaches :

  • Structure-Activity Relationship (SAR) studies : Compare bioactivity of analogs with varying substituents (e.g., 2-fluorophenyl vs. 4-fluorophenyl) to identify critical functional groups .
  • Target-specific assays : Use enzyme inhibition assays (e.g., kinase profiling) to evaluate selectivity .
  • Data normalization : Account for variations in assay conditions (e.g., cell line differences) using internal controls .

Q. Example of Analog Comparison :

Compound Substituent Bioactivity (IC₅₀) Reference
Target compound2-fluorophenyl12.3 µM
Analog (4-fluorophenyl)4-fluorophenyl45.7 µM

Advanced: How can computational modeling predict binding affinity with biological targets?

Q. Methodology :

  • Molecular docking : Use software (e.g., AutoDock Vina) to simulate interactions with targets (e.g., COX-2 or EGFR) based on crystallographic data .
  • Molecular Dynamics (MD) : Analyze stability of ligand-receptor complexes over 50–100 ns simulations .
  • Free Energy Calculations : Apply MM-PBSA to estimate binding free energies .

Q. Key Parameters :

  • Docking score threshold : ≤ -7.0 kcal/mol suggests high affinity .
  • Hydrogen bond analysis : ≥3 H-bonds with catalytic residues (e.g., Ser530 in COX-2) indicate strong binding .

Advanced: How to assess metabolic stability in preclinical studies?

Q. In Vitro Assay Design :

  • Liver microsome incubation : Use human/rat liver microsomes with NADPH cofactor to measure half-life (t₁/₂) .
  • LC-MS/MS quantification : Monitor parent compound depletion over 60 minutes .
  • CYP450 inhibition screening : Test against isoforms (e.g., CYP3A4) to predict drug-drug interactions .

Q. Data Interpretation :

  • High stability : t₁/₂ > 30 minutes suggests suitability for further development .

Advanced: What crystallographic techniques validate the compound’s 3D structure?

  • Single-crystal X-ray diffraction : Use SHELXL for refinement (R-factor < 0.05) .
  • Hydrogen bonding network : Confirm intramolecular H-bonds between pyridazine and acetamide groups .
  • Thermal ellipsoid plots : Visualize atomic displacement parameters to assess structural rigidity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methylpyridin-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methylpyridin-2-yl)acetamide

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